molecular formula C8H6ClNO4 B1354426 3-Chloro-2-nitrophenylacetic acid CAS No. 23066-21-9

3-Chloro-2-nitrophenylacetic acid

Cat. No.: B1354426
CAS No.: 23066-21-9
M. Wt: 215.59 g/mol
InChI Key: BLJTYQBHLXPJPG-UHFFFAOYSA-N
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Description

3-Chloro-2-nitrophenylacetic acid is an organic compound with the chemical formula C8H6ClNO4. It belongs to the family of nitrophenylacetic acids and is an important structural motif in many biologically active compounds. This compound is widely used in medicinal and pharmaceutical research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-2-nitrophenylacetic acid typically involves the reaction of 2,6-dichloronitrobenzene with cyanoacetic acid tert-butyl ester under the action of potassium carbonate in N,N-dimethylformamide as a solvent. The reaction mixture is then subjected to reduced pressure distillation to remove the solvent, followed by recrystallization using petroleum ether and ethyl acetate to obtain the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows

Properties

IUPAC Name

2-(3-chloro-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c9-6-3-1-2-5(4-7(11)12)8(6)10(13)14/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJTYQBHLXPJPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80475717
Record name 3-Chloro-2-nitrophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23066-21-9
Record name 3-Chloro-2-nitrophenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80475717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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